4-Acetylpiperidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-acetylpiperidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5(9)6-2-3-8-7(10)4-6/h6H,2-4H2,1H3,(H,8,10) |
InChI Key |
UTCHFKZCDUFRSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCNC(=O)C1 |
Origin of Product |
United States |
Spectroscopic Characterization and Conformational Analysis
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure and dynamics of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments would provide an unambiguous assignment of all atoms and reveal key structural details.
The molecular structure of 4-acetylpiperidin-2-one can be systematically pieced together using a suite of NMR experiments.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The lactam N-H proton would likely appear as a broad singlet downfield. The single proton at C4 (H4), being adjacent to the electron-withdrawing acetyl group, would be shifted downfield relative to an unsubstituted piperidine (B6355638) ring. The four methylene (B1212753) protons at C3 and C5 would appear as complex multiplets, as would the two protons at C6 adjacent to the nitrogen atom. The three protons of the acetyl methyl group would give rise to a sharp singlet, typically around 2.1-2.2 ppm.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display seven unique carbon signals. The two carbonyl carbons (C2 of the lactam and the acetyl C=O) would be the most downfield, typically appearing above 170 ppm and 200 ppm, respectively. youtube.com The C4 methine carbon, substituted with the acetyl group, would be found in the 40-50 ppm range. The C6 methylene carbon, adjacent to the nitrogen, would be similarly deshielded, while the C3 and C5 methylene carbons would appear further upfield. The acetyl methyl carbon would be the most upfield signal. oregonstate.edu
2D NMR:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. A clear correlation path would be expected from the C6 protons to the C5 protons, then to the C4 proton, and finally to the C3 protons, confirming the connectivity of the piperidine ring backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon it is directly attached to, allowing for definitive assignment of the ¹H and ¹³C signals for all C-H fragments.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key correlations would be expected from the acetyl methyl protons to the acetyl carbonyl carbon and to C4 of the ring. Likewise, protons on C3 and C5 would show correlations to C4, and the H4 proton would show a correlation to the acetyl carbonyl, unambiguously placing the acetyl group at the C4 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for conformational and stereochemical analysis. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound The following data is predictive and based on typical chemical shift values for similar functional groups and structures.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| N-H | ~6.5-8.0 (broad s) | - | C2, C6 |
| C2 (C=O, lactam) | - | ~170-175 | - |
| C3 (CH₂) | ~2.2-2.4 (m) | ~30-35 | C2, C4, C5 |
| C4 (CH) | ~2.8-3.1 (m) | ~45-55 | C2, C3, C5, C6, Acetyl C=O |
| C5 (CH₂) | ~1.8-2.0 (m) | ~25-30 | C3, C4, C6 |
| C6 (CH₂) | ~3.2-3.4 (m) | ~40-45 | C2, C4, C5 |
| Acetyl (C=O) | - | ~205-210 | - |
| Acetyl (CH₃) | ~2.1-2.2 (s) | ~28-32 | Acetyl C=O, C4 |
Unlike the simple piperidine ring, which strongly prefers a chair conformation, the piperidin-2-one ring system is more complex. acs.org The presence of the sp²-hybridized carbonyl carbon (C2) and the planar nature of the amide bond (C6-N1-C2=O) prevents the adoption of a perfect chair. Instead, piperidin-2-one and its derivatives typically adopt envelope, half-chair, or twist-boat conformations. iucr.org For this compound, the ring is expected to exist in a dynamic equilibrium between these conformations. The bulky acetyl group at the C4 position is anticipated to have a strong preference for a pseudo-equatorial orientation to minimize steric interactions, which would significantly influence the conformational preference of the entire ring. nih.gov
The precise conformation can be determined by analyzing proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs). The magnitude of the vicinal coupling constant between H4 and the adjacent protons on C3 and C5 is dictated by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the protons. By measuring these J-values, the dihedral angles can be estimated, providing a clear picture of the ring's pucker and confirming the pseudo-axial or pseudo-equatorial orientation of the substituents. nih.gov
NOESY experiments would provide through-space correlations to corroborate these findings. For a conformation where the acetyl group is equatorial, the axial H4 proton would show strong NOEs to other axial protons on the ring (e.g., at C3, C5, and C6), providing definitive evidence for its stereochemical assignment.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
For this compound, the FT-IR spectrum would be dominated by two strong carbonyl (C=O) stretching bands. The lactam carbonyl typically absorbs at a lower wavenumber (around 1650-1680 cm⁻¹) due to resonance with the nitrogen lone pair, while the ketone carbonyl would appear at a higher wavenumber (around 1710-1720 cm⁻¹). Another key feature would be the N-H stretching vibration of the secondary amide, expected as a sharp peak around 3200-3300 cm⁻¹. Aliphatic C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region.
Raman spectroscopy would provide complementary data. While the polar C=O and N-H bonds give strong IR signals, the less polar parts of the carbon skeleton may be more prominent in the Raman spectrum. nih.gov
Predicted Vibrational Frequencies for this compound The following data is predictive and based on typical group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide (Lactam) | 3200 - 3300 | Medium, Sharp |
| C-H Stretch | Aliphatic (CH₃, CH₂, CH) | 2850 - 3000 | Medium |
| C=O Stretch | Ketone | 1710 - 1720 | Strong |
| C=O Stretch (Amide I) | Lactam | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | Lactam | 1510 - 1570 | Medium |
| C-N Stretch | Lactam | 1250 - 1350 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₇H₁₁NO₂, giving it a monoisotopic mass of 141.0790 Da.
Under electron ionization (EI), the molecular ion (M⁺•) at m/z 141 would be formed. This high-energy ion would then undergo fragmentation. The most predictable and significant fragmentation pathways would involve the carbonyl groups. libretexts.org
Loss of the acetyl radical: Cleavage of the C4-acetyl bond would result in the loss of a •COCH₃ radical (43 Da), leading to a stable, nitrogen-containing cation at m/z 98. This is expected to be a major peak in the spectrum.
Loss of a methyl radical: Cleavage of a methyl radical (•CH₃, 15 Da) from the acetyl group would yield a fragment at m/z 126.
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway for both ketones and amides. researchgate.netchemguide.co.uk Ring opening followed by subsequent fragmentation could lead to a variety of smaller ions. For instance, cleavage between C4 and C5 could lead to characteristic fragments.
Predicted Mass Spectrometry Fragments for this compound Predictions are for Electron Ionization (EI-MS).
| m/z | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 141 | [M]⁺• (Molecular Ion) | - |
| 126 | [M - CH₃]⁺ | •CH₃ |
| 98 | [M - COCH₃]⁺ | •COCH₃ |
| 43 | [CH₃CO]⁺ | [M - CH₃CO]• |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Should this compound be crystallized, single-crystal X-ray diffraction (SC-XRD) would provide the ultimate, unambiguous determination of its solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles, definitively establishing the conformation of the piperidin-2-one ring in the crystal lattice. It would also reveal the orientation of the acetyl substituent.
Furthermore, SC-XRD analysis would illuminate the intermolecular forces that govern the crystal packing. A key interaction would likely be hydrogen bonding between the lactam N-H donor of one molecule and a carbonyl oxygen (either from the lactam or the acetyl group) of a neighboring molecule, potentially forming chains or dimeric structures in the solid state. nih.gov Analysis of crystal structures of similar piperidone derivatives shows that both distorted chair and half-chair conformations are common. iucr.orgchemrevlett.com
Crystallographic Insights into Bond Lengths, Angles, and Dihedral Angles
Information on the precise bond lengths, bond angles, and dihedral angles of this compound, which would be derived from its crystal structure, is currently unavailable.
Analysis of Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, π-π Stacking)
A detailed analysis of the intermolecular forces, such as hydrogen bonding or other non-covalent interactions that govern the crystal packing of this compound, cannot be provided without experimental crystallographic data.
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of 4-Acetylpiperidin-2-one.
Geometry Optimization and Conformational Energy Landscapes
Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest possible energy state. cnr.itstackexchange.com For this compound, DFT calculations are employed to determine its optimized molecular geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. stackexchange.comyoutube.com The resulting optimized structure provides a realistic representation of the molecule in the gas phase.
Conformational analysis, coupled with geometry optimization, allows for the exploration of the molecule's conformational energy landscape. By systematically rotating around single bonds, different conformers (spatial arrangements of the same molecule) can be identified. DFT calculations can then be used to determine the relative energies of these conformers, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is critical for understanding the flexibility and preferred shapes of the this compound molecule.
Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals)
The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. ossila.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites within the molecule. ossila.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net DFT calculations provide the energies of these orbitals, allowing for the determination of the HOMO-LUMO gap and providing insights into the molecule's potential for undergoing chemical reactions. researchgate.netwuxibiology.com
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.58 |
| LUMO | -0.75 |
| HOMO-LUMO Gap | 5.83 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP surface is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. reed.eduwolfram.com
Different colors on the MEP map represent different potential values. wolfram.comresearchgate.net Regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms like oxygen or nitrogen. researchgate.net Conversely, regions of positive electrostatic potential, usually colored blue, signify a deficiency of electrons and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the carbonyl oxygen atoms as regions of high negative potential and the hydrogen atoms attached to nitrogen and carbon as areas of positive potential, thus providing a visual guide to its reactive sites. uni-muenchen.deresearchgate.net
Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Flexibility
While DFT calculations are powerful for studying molecules in the gas phase, molecular dynamics (MD) simulations are employed to understand the behavior of this compound in a solution, which often better represents physiological or reaction conditions. nih.govuu.nl MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. uu.nl
By simulating this compound in a solvent box (e.g., water), researchers can observe its conformational flexibility and how it interacts with the surrounding solvent molecules. mdpi.com These simulations can reveal preferred conformations in solution, the dynamics of conformational changes, and the formation of intermolecular interactions such as hydrogen bonds with the solvent. mdpi.comnih.gov This information is crucial for understanding the molecule's solubility, stability, and behavior in a liquid environment. nih.gov
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. numberanalytics.comuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de
For this compound, NBO analysis can quantify the extent of charge delocalization and hyperconjugative interactions. researchgate.neticm.edu.pl Hyperconjugation involves the interaction of filled bonding orbitals with adjacent empty or partially filled antibonding orbitals. researchgate.netsouthampton.ac.uk These interactions contribute to the stability of the molecule. researchgate.neticm.edu.pl NBO analysis can identify and quantify the energy of these interactions, providing a deeper understanding of the electronic factors that stabilize the structure of this compound. uni-muenchen.de
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal structure. scirp.orgset-science.com The Hirshfeld surface is defined by partitioning the crystal electron density into molecular regions. set-science.com By mapping properties like d_norm (a normalized contact distance) onto this surface, close intermolecular contacts can be identified. set-science.com
QSAR (Quantitative Structure-Activity Relationship) Modeling for Structure-Property Relationships (non-biological properties)
Quantitative Structure-Property Relationship (QSPR) modeling, a sub-discipline of Quantitative Structure-Activity Relationship (QSAR), is a computational methodology that aims to correlate the structural or physicochemical features of a compound with its macroscopic properties. While QSAR is traditionally associated with predicting biological activity, QSPR focuses on non-biological endpoints such as boiling point, melting point, solubility, and chromatographic retention time. For the compound this compound, specific QSPR studies on its non-biological properties are not extensively documented in publicly available literature. However, the principles of QSPR can be applied to hypothesize how such models could be developed and utilized.
The fundamental premise of QSPR is that the variation in a given physicochemical property across a series of related compounds can be mathematically explained by changes in their molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and can be categorized into several types, including:
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.
Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and orbital energies (e.g., HOMO and LUMO).
Physicochemical descriptors: These can be experimentally determined or calculated values for properties like logP (octanol-water partition coefficient), which indicates lipophilicity.
A hypothetical QSPR study for this compound and its derivatives would involve the synthesis of a series of structurally related compounds. For each of these compounds, a specific non-biological property of interest would be experimentally measured. For instance, the retention time in a reversed-phase high-performance liquid chromatography (HPLC) system could be determined, which is related to the compound's polarity and lipophilicity.
Subsequently, a wide range of molecular descriptors for each compound in the series would be calculated using specialized software. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would then be employed to build a mathematical model that relates the experimental property (e.g., retention time) to a selection of the most relevant molecular descriptors.
An illustrative QSPR model for the chromatographic retention time of a hypothetical series of this compound derivatives might take the form of the following equation:
Retention Time = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) + (c3 * Descriptor C)
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis, and Descriptors A, B, and C are the molecular descriptors that have the most significant impact on the retention time.
The predictive power and robustness of the developed QSPR model would be rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the properties of new, unsynthesized compounds.
To visualize the data involved in such a study, a hypothetical data table is presented below. This table illustrates the kind of data that would be generated and used in a QSPR study of this compound derivatives.
Hypothetical Data for a QSPR Study of this compound Derivatives
| Compound | R-Group | Experimental Retention Time (min) | Calculated logP | Calculated Polar Surface Area (Ų) |
|---|---|---|---|---|
| 1 | -H | 2.5 | 0.2 | 49.8 |
| 2 | -CH3 | 3.1 | 0.6 | 49.8 |
| 3 | -F | 2.7 | 0.3 | 49.8 |
| 4 | -Cl | 3.0 | 0.8 | 49.8 |
| 5 | -OH | 2.1 | -0.3 | 69.0 |
This table is for illustrative purposes only. The data are not from actual experiments.
In this hypothetical example, by varying the substituent (R-Group) on the acetyl moiety, one could establish a relationship between the measured retention time and calculated descriptors like logP and Polar Surface Area.
While dedicated QSPR research on the non-biological properties of this compound is yet to be published, the methodology offers a powerful tool for the future characterization and prediction of its physicochemical behavior, which is crucial for applications in areas such as chemical process optimization and materials science.
Reactivity Studies and Mechanistic Investigations
Nucleophilic and Electrophilic Reactions of the Lactam Nitrogen and Carbonyl Groups
The piperidin-2-one ring contains two primary sites for nucleophilic and electrophilic interactions: the lactam nitrogen (N-1) and the lactam carbonyl carbon (C-2).
Lactam Nitrogen (N-1): The nitrogen atom in the lactam ring is a secondary amide. While its lone pair of electrons participates in resonance with the adjacent carbonyl group, which significantly reduces its nucleophilicity compared to a simple secondary amine, it can still undergo reactions. Deprotonation with a strong base can generate a potent nucleophilic amide anion. This anion can then be subjected to various electrophiles. In related piperidin-2-one systems, this reactivity is exploited for the synthesis of N-substituted derivatives, such as through N-acylation. rasayanjournal.co.in Many synthetic routes are designed to produce N-unprotected piperidin-2-ones, preserving the N-H group for subsequent functionalization. thieme-connect.comcore.ac.uk
Lactam Carbonyl (C-2): The carbonyl carbon at the C-2 position is an electrophilic center. It is susceptible to attack by nucleophiles, although it is generally less reactive than the ketone carbonyl at the C-4 position due to the electron-donating resonance effect of the adjacent nitrogen atom. solubilityofthings.com Key reactions at this site include reduction, which can convert the piperidinone moiety to a piperidine (B6355638) ring, and nucleophilic attack leading to ring-opening.
A summary of representative reactions at the lactam core is presented in Table 1.
| Reaction Type | Reagent/Conditions | Product Type | Notes |
| N-Acylation | Acetic anhydride (B1165640) or Benzoyl chloride / Reflux | N-Acyl-piperidin-2-one | Analogous reaction on piperidin-4-ones demonstrates the utility of acylating the ring nitrogen. rasayanjournal.co.in |
| Lactam Reduction | Strong reducing agents (e.g., LiAlH₄) | Piperidine derivative | Converts the amide to an amine. |
| Lactam Hydrolysis | H⁺/H₂O or OH⁻/H₂O, Heat | δ-Amino acid (ring-opened) | A common reaction for amides, leading to the cleavage of the C-N bond. mdpi.com |
Reactions Involving the Acetyl Moiety (e.g., Ketone Reactivity, Enolization)
The acetyl group at the C-4 position is a key driver of the molecule's reactivity, offering a ketone carbonyl for additions and acidic alpha-protons for enolization.
Ketone Reactivity: The ketone carbonyl is a primary site for nucleophilic addition. It undergoes typical ketone reactions, such as condensation with amine derivatives to form hydrazones or semicarbazones. rdd.edu.iqacs.org It can also be reduced to a secondary alcohol using agents like sodium borohydride, or react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. vulcanchem.com
Enolization: As a β-dicarbonyl-like compound (a β-keto lactam), 4-acetylpiperidin-2-one readily undergoes enolization. The protons on the carbons alpha to the carbonyl groups (at C-3, C-5, and the acetyl's methyl group) are acidic and can be removed by a base to form an enolate. This enolization is a critical step that enables a variety of subsequent transformations. rsc.orgacs.org Studies on related β-keto amides and esters show that the resulting enolates are versatile intermediates. nih.govresearchgate.net For instance, the enolates derived from similar N-galactosyl-dehydropiperidinones can be selectively alkylated or undergo aldol (B89426) reactions to introduce substituents at the C-3 position. znaturforsch.com The formation of palladium enolates from related allyl β-keto carboxylates, followed by transformations like reductive elimination or aldol condensation, highlights another synthetic pathway accessible via enolate intermediates. nih.gov
Key reactions involving the acetyl group are summarized in Table 2.
| Reaction Type | Reagent/Conditions | Product Type | Mechanistic Feature |
| Ketone Reduction | NaBH₄ / Methanol (B129727) | 4-(1-Hydroxyethyl)piperidin-2-one (B1449933) | Nucleophilic addition of hydride to the ketone carbonyl. |
| Condensation | Semicarbazide hydrochloride / Ethanol (B145695) | This compound semicarbazone | Formation of a C=N bond at the ketone position. rdd.edu.iq |
| Enolate Alkylation | 1. LiHMDS (base) 2. Alkyl halide (e.g., CH₃I) | 3-Alkyl-4-acetylpiperidin-2-one | Formation of a C-C bond alpha to the lactam carbonyl via an enolate intermediate. znaturforsch.com |
| Aldol Condensation | Aldehyde (e.g., Acrolein) / BF₃·OEt₂ | 3-(1-Hydroxy-2-propenyl)-4-acetylpiperidin-2-one | Reaction of the amide enolate with an electrophilic aldehyde. znaturforsch.com |
Ring-Opening and Ring-Expansion/Contraction Reactions of the Piperidin-2-one Core
Ring-Opening: The most fundamental reaction leading to the cleavage of the piperidin-2-one ring is the hydrolysis of the endocyclic amide (lactam) bond. This reaction can be catalyzed by either acid or base and results in the formation of the corresponding linear δ-amino acid, 5-amino-3-acetylhexanoic acid. While the six-membered δ-lactam ring is significantly more stable than smaller β-lactams or γ-lactams, ring-opening can be achieved under forcing conditions. mdpi.comresearchgate.net In some cases, the piperidine ring can be intentionally opened to increase molecular flexibility, which can be a strategy in drug design to modulate biological activity. mdpi.com
Ring-Expansion/Contraction: Reactions that alter the size of the six-membered ring are less common for a stable piperidinone system but are mechanistically plausible. Ring expansion could potentially occur through rearrangements, for example, following the generation of a reactive intermediate adjacent to the ring. vulcanchem.com Ring contraction, such as a Favorskii rearrangement, would require the introduction of a suitable leaving group alpha to one of the carbonyls, followed by treatment with a base to form a strained bicyclic intermediate that subsequently opens to a five-membered ring. organic-chemistry.org Radical-mediated cyclizations and rearrangements also provide pathways for altering ring structures in related systems. mdpi.com
Stereochemical Control in Reactions and Formation of Diastereomers/Enantiomers
Stereochemistry is a central aspect of the reactivity of this compound. The molecule possesses a stereocenter at the C-4 position, meaning it is chiral and exists as a pair of enantiomers ((R)- and (S)-4-acetylpiperidin-2-one).
Formation of Diastereomers: Any reaction that introduces a new stereocenter will result in the formation of diastereomers. For example, the reduction of the acetyl ketone creates a new chiral center at the resulting carbinol carbon. The reaction of a single enantiomer of the starting material (e.g., the R-enantiomer) would produce a mixture of two diastereomers. Similarly, the introduction of a substituent at the C-3 or C-5 position via enolate chemistry creates an additional stereocenter, leading to diastereomeric products. znaturforsch.com The synthesis of trans-4,6-diaryl-5-nitropiperidin-2-ones highlights that such reactions can be highly stereoselective, favoring the formation of one diastereomer over others. thieme-connect.com
Stereochemical Control: Achieving control over the stereochemical outcome of reactions is a significant goal in the synthesis of piperidine derivatives. This can be accomplished using several strategies. The use of a chiral auxiliary, often attached to the lactam nitrogen, can direct the approach of reagents to one face of the molecule. For example, N-galactosylated piperidin-2-ones have been used to achieve highly stereoselective nucleophilic additions and alkylations. znaturforsch.com Another powerful approach is the use of chiral catalysts in asymmetric reactions, such as the asymmetric hydrogenation of precursors to afford specific enantiomers of substituted piperidines. rsc.org Such methods are crucial for preparing enantiomerically pure compounds for pharmacological applications. acs.org
| Strategy | Example Application | Outcome | Reference |
| Chiral Auxiliary | N-Galactosylation of 2-pyridone followed by reaction with electrophiles. | Stereoselective introduction of substituents at C-3 and C-4. | znaturforsch.com |
| Asymmetric Catalysis | Ni-catalyzed asymmetric hydrogenation of α-keto-β-lactams. | Highly enantioselective formation of α-hydroxy-β-lactams. | rsc.org |
| Substrate Control | Diastereoselective cuprate (B13416276) addition to an α,β-unsaturated ester precursor. | Synthesis of specific diastereomers of 4-substituted-3-aminopiperidin-2-ones. | acs.org |
Mechanistic Pathways of Key Transformations (e.g., Transition State Analysis)
Understanding the mechanistic pathways of the reactions of this compound is key to predicting and controlling its chemical behavior.
Enolate-Mediated Reactions: The reactions of the C-3 and C-5 positions proceed through an enolate intermediate. The regioselectivity of enolate formation (i.e., which proton is removed) can be controlled by the choice of base, solvent, and temperature, leading to either the kinetic or thermodynamic enolate. The subsequent reaction with an electrophile occurs via nucleophilic attack from the enolate's α-carbon. The stereochemistry of this addition is often influenced by the conformation of the ring and any existing stereocenters or chiral auxiliaries. znaturforsch.com
Lactam Ring-Opening: The hydrolysis of the lactam ring follows standard mechanisms for amide hydrolysis. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for attack by water. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the amide anion, followed by proton transfer.
Rearrangement Pathways: More complex transformations, such as ring contractions or expansions, proceed through distinct mechanistic pathways. The Favorskii rearrangement, for instance, involves the formation of a cyclopropanone (B1606653) intermediate via intramolecular nucleophilic substitution of an α-halo ketone by an enolate. organic-chemistry.org Other transformations may proceed through α-oxoketene intermediates, which are highly reactive species that can undergo cycloadditions or react with nucleophiles. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to model these reaction pathways and analyze the structures and energies of transition states, providing deeper insight into the reaction mechanism, as has been done for related lactam syntheses. organic-chemistry.org
Applications in Chemical Synthesis and Materials Science Non Biological, Non Clinical
Role as Building Blocks and Precursors for Complex Organic Molecules
In the field of synthetic chemistry, the utility of a molecule is often defined by its capacity to act as a "building block"—a foundational unit that can be elaborated into more complex structures. sigmaaldrich.com Organic building blocks are functionalized molecules used for the bottom-up, modular assembly of larger molecular architectures. sigmaaldrich.com The piperidine (B6355638) scaffold is a recurring motif in synthetic chemistry, and its derivatives are recognized as important precursors for a variety of target molecules. nih.govacs.org
4-Acetylpiperidin-2-one, with its dual carbonyl functionalities and a modifiable lactam nitrogen, exemplifies such a building block. The presence of the acetyl group provides a reactive ketone that can undergo a wide range of transformations, while the piperidin-2-one structure, a cyclic amide (lactam), offers sites for both ring-opening reactions and N-functionalization. cymitquimica.com A related isomer, 6-acetylpiperidin-2-one, has been documented as a direct precursor in the synthesis of 6-acetyl-1,2,3,4-tetrahydropyridine, demonstrating how the core structure can be transformed into different heterocyclic systems. google.com Similarly, other derivatives like 1-acetylpiperidin-4-amine and 2-((1-acetylpiperidin-4-yl)oxy)acetic acid are noted for their roles as heterocyclic building blocks in medicinal and organic chemistry. cymitquimica.combldpharm.com
Table 1: Representative Transformations of the Piperidone Scaffold This table illustrates the potential of the acetyl-substituted piperidinone core as a precursor for other molecular structures.
| Precursor Molecule | Reaction Type | Product | Reference |
| 6-Acetylpiperidin-2-one | Hydrolysis and Cyclization | 6-Acetyl-1,2,3,4-tetrahydropyridine | google.com |
| 2-Acetylbenzimidazole | Condensation with Hydrazine (B178648) | 2-(5-aryl-1(H)-pyrazolin-3-yl)benzimidazole | nih.gov |
| N-Acetylpiperidin-4-one | Dimerization and Polymerization | Degradable bispiperidone amine networks | rsc.org |
The construction of novel heterocyclic systems is a cornerstone of modern organic chemistry. osi.lv Advanced strategies often involve the cyclization of highly functionalized precursors or the use of multi-component reactions to build molecular complexity in a single step. d-nb.infobeilstein-journals.org The this compound scaffold is well-suited for such transformations.
The acetyl group's ketone functionality can serve as an electrophilic site for condensation reactions. For instance, reacting the ketone with binucleophiles like hydrazine or hydroxylamine (B1172632) can lead to the formation of fused pyrazole (B372694) or isoxazole (B147169) ring systems, respectively. This strategy is a common method for building new heterocyclic frameworks onto an existing core. nih.gov Furthermore, modern one-pot reactions, which combine multiple synthetic steps without isolating intermediates, could leverage this scaffold to create diverse molecular libraries. beilstein-journals.org A one-pot Ugi-azide reaction followed by an intramolecular Heck cyclization, for example, is a powerful method for generating complex poly-heterocyclic compounds from simpler building blocks. beilstein-journals.org The functional handles on this compound make it a suitable candidate for inclusion in such diversity-oriented synthesis campaigns. nih.gov
The bifunctional nature of this compound makes it an intriguing monomer for polymerization and macrocyclization reactions. Macrocycles, which are large ring structures, are of significant interest in various fields of chemistry. nih.gov Synthetic strategies to access them often rely on the cyclization of linear precursors or modular, multi-component approaches. nih.govnih.gov
In polymer science, research has demonstrated the utility of the piperidone core in creating novel materials. In one study, a related compound, N-acetylpiperidin-4-one, was used as a starting material to synthesize bis(piperidin-4-one) derivatives. rsc.orgrsc.org These ketone-based building blocks were then polymerized with various amines to form dynamic covalent networks. rsc.org The formation of these networks relies on the reactivity of the ketone, a key feature also present in this compound. These materials are notable for being degradable, with the potential for monomer recovery. rsc.org
Table 2: Polymer Network Formation from Bispiperidone Monomers This table summarizes research findings on the polymerization of bispiperidone derivatives with amines to create advanced polymer materials. rsc.org
| Bispiperidone Monomer | Amine Co-monomer | Resulting Material | Key Feature |
| 1,2-Bis(4-oxopiperidin-1-yl)-ethane-1,2-dione (OBP) | Tris(2-aminoethylamine) | Cross-linked Polymer Network | Dynamic and Degradable |
| 1,6-Bis(4-oxopiperidin-1-yl)-hexane-1,6-dione (ABP) | Tris(2-aminoethylamine) | Cross-linked Polymer Network | Dynamic and Degradable |
Development of Chemical Probes for Research
Chemical probes are specialized small molecules designed to study and manipulate biological systems, often by interacting with specific proteins. mskcc.org A typical probe consists of a ligand for selective binding, a reporter tag (like a fluorophore or biotin) for detection, and a reactive group for covalent modification of the target. frontiersin.org The modular synthesis of these probes is a key strategy in chemical biology. frontiersin.org
The piperidine ring is a common scaffold found in the development of chemical probes. nih.gov For instance, piperidyl-1,2,3-triazole ureas have been developed as selective probes for enzymes involved in endocannabinoid biosynthesis. nih.gov Although research has not explicitly detailed this compound in this role, its structure possesses ideal handles for derivatization into a chemical probe. The acetyl group's ketone can be modified to introduce a reactive "warhead," while the lactam nitrogen is a prime site for attaching a reporter tag via N-alkylation or acylation. cymitquimica.comfrontiersin.org This aligns with modern strategies for creating activity-based probes, which often feature a warhead, a photoaffinity tag, and a bioorthogonal functional group for subsequent analysis. mdpi.com
Catalytic Applications or Ligand Design
In transition metal catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's reactivity, selectivity, and stability. rsc.org Pincer ligands, which are tridentate molecules that bind to a metal in a meridional fashion, are a prominent class of ligands known for conferring high thermal stability to catalytic complexes. rsc.org
While this compound has not been established as a ligand itself, its scaffold offers potential for the rational design of new ligands. The piperidinone ring could be functionalized at various positions to introduce donor atoms (e.g., phosphorus, sulfur, or nitrogen) that can coordinate to a metal center. For example, chemical modification at the C3 and C5 positions could install donor "arms" to create a pincer-type ligand framework. The existing carbonyl oxygen atoms and the lactam nitrogen could also participate in metal coordination. This approach of using a central heterocyclic ring as a scaffold for building multidentate ligands is a well-established strategy in catalysis. nih.gov
Applications in Advanced Materials (e.g., Polymer Chemistry, Supramolecular Chemistry)
The application of this compound extends into the field of materials science, particularly in polymer chemistry and supramolecular chemistry.
As discussed previously (Section 6.1.2), the piperidone core is a viable building block for creating dynamic and degradable polymer networks. rsc.orgrsc.org This functionality is highly relevant for developing advanced materials such as self-healing polymers or recyclable thermosets.
In supramolecular chemistry, molecules are organized into larger, ordered structures through weak, non-covalent interactions like hydrogen bonding and π-π stacking. wikipedia.org This field often draws inspiration from biological systems to create complex assemblies. wikipedia.orgwikipedia.org The structure of this compound is highly conducive to forming such assemblies. The lactam group (-CONH-) is a classic hydrogen-bonding motif, capable of forming strong and directional interactions, similar to the amide bonds that define the structure of proteins. This could enable this compound molecules to self-assemble into well-defined one-dimensional tapes or two-dimensional sheets. The acetyl group could further influence the packing and stability of these structures. Research on analogous molecules, such as 4-acetylbiphenyl, has shown that an acetyl group can effectively direct the formation of supramolecular structures on surfaces, highlighting the potential of this functional group to mediate intermolecular interactions. rsc.orgcsic.es
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes to 4-Acetylpiperidin-2-one
The development of innovative and efficient synthetic strategies is paramount for enhancing the accessibility and utility of this compound. While classical methods exist, future research will likely focus on catalytic, enantioselective, and atom-economical approaches.
One promising direction is the C-acylation of a pre-formed piperidin-2-one scaffold. This involves the generation of an enolate or dienolate from an N-protected piperidin-2-one, followed by treatment with an acetylating agent. The challenge lies in controlling the regioselectivity of the acylation (C4 vs. C3). Research into directed metalation or the use of specific Lewis acids could provide a solution. Another advanced approach involves the enantioselective palladium-catalyzed allylic alkylation of piperidin-2-one enolates, which has been successful in creating α-quaternary centers and could be adapted for functionalization. nih.govrsc.org
Alternative strategies could involve intramolecular cyclization of carefully designed acyclic precursors. For instance, a Dieckmann-type cyclization of a δ-amino-β-keto ester could provide the core structure directly. Research into new catalysts for such cyclizations, particularly those that proceed under mild conditions, is an active area. Modern methods, such as the transition-metal-free dual C-H oxidation of piperidines to form the corresponding 2-piperidones, offer an eco-friendly way to construct the lactam ring, which could then be functionalized at the C4 position. mdpi.com Furthermore, cascade reactions, which form multiple bonds in a single operation, represent a highly efficient strategy. A potential cascade could involve a Michael addition followed by an intramolecular amidation to construct the heterocyclic ring with the acetyl group already in place. nih.govrsc.org
| Proposed Synthetic Strategy | Key Precursors | Potential Reagents/Catalysts | Anticipated Advantages |
| Regioselective C-Acylation | N-Protected Piperidin-2-one | Lithium diisopropylamide (LDA), Acetyl Chloride, Lewis Acids | Direct functionalization of a simple starting material. |
| Asymmetric Cyclization | Acyclic δ-amino-β-keto ester | Chiral Brønsted or Lewis Acids, Organocatalysts | Enantioselective access to chiral derivatives. |
| Dual C-H Oxidation/Functionalization | N-Substituted Piperidine (B6355638) | TEMPO oxoammonium cation, followed by enolate acylation | Use of inexpensive and "green" oxidation reagents. mdpi.com |
| Cascade Reaction | α,β-Unsaturated ester, Acetylacetamide | Organocatalysts (e.g., DBU), Phase-Transfer Catalysts | High atom economy and operational simplicity. nih.gov |
Investigation of Less Explored Reactivity Patterns
The this compound scaffold possesses multiple reactive sites: the lactam ring, the acetyl carbonyl group, and two sets of enolizable α-protons (at C3 and the acetyl's methyl group). While the basic reactivity is understood, exploring less common transformations could yield novel molecular architectures.
A key area for future study is the selective functionalization of the dienolate. By using carefully controlled conditions (kinetic vs. thermodynamic control), it may be possible to selectively perform reactions at the C3 position or the γ-position (the acetyl methyl group). Organocatalytic methods have shown success in achieving γ-position-selective Mannich reactions of β-ketocarbonyl compounds, a strategy directly applicable here to synthesize δ-amino derivatives. nii.ac.jp This would allow for chain extension and the introduction of new functionalities away from the core ring.
The differential reactivity of the two carbonyl groups (lactam vs. ketone) is another underexplored area. Selective reduction, olefination, or protection/deprotection schemes could provide access to a wide range of derivatives that are currently difficult to synthesize. For example, developing conditions for the selective reduction of the acetyl carbonyl while leaving the lactam amide intact would yield a valuable 4-(1-hydroxyethyl)piperidin-2-one (B1449933) intermediate.
Furthermore, the application of modern synthetic methods, such as photoredox catalysis or electrosynthesis, to this compound could uncover novel reactivity. For example, a visible-light-mediated energy transfer could potentially trigger an intramolecular cyclization or C-H functionalization reaction, similar to what has been observed in other β-lactam syntheses. nih.gov
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational studies can provide deep insights into its structure, reactivity, and properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and can be employed to investigate several aspects of this molecule. doi.orgresearchgate.net A primary area of interest is the study of tautomerism. This compound can exist in multiple tautomeric forms, including keto-enol and lactam-lactim isomers. DFT calculations can determine the relative energies and thermodynamic stabilities of these tautomers in both the gas phase and in various solvents, which is crucial for understanding its reactivity. researchgate.netnih.govrsc.org Such studies have been performed on related pyridone systems, revealing significant shifts in tautomeric equilibrium depending on the solvent environment. pnas.org
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the piperidin-2-one ring (e.g., chair, boat, twist-boat conformations) and how substituents influence this landscape. vulcanchem.com This is vital for designing derivatives with specific three-dimensional shapes for applications like enzyme inhibition.
Furthermore, predictive modeling can be used to rationalize its reactivity. Calculating the Molecular Electrostatic Potential (MEP) can identify the most electron-rich and electron-poor sites, predicting where nucleophilic and electrophilic attacks are most likely to occur. doi.org Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions and charge delocalization, providing a deeper understanding of the electronic factors that govern its stability and reactivity. researcher.life
| Computational Method | Research Focus for this compound | Expected Outcome/Insight |
| Density Functional Theory (DFT) | Tautomeric Equilibrium (Keto-Enol, Lactam-Lactim) | Prediction of the dominant tautomer in different environments; understanding pH-dependent behavior. rsc.orgpnas.org |
| Molecular Dynamics (MD) | Conformational Analysis of the Piperidone Ring | Identification of stable conformers and the energy barriers between them; guiding stereoselective synthesis. |
| Molecular Electrostatic Potential (MEP) | Mapping Electron Density | Identification of nucleophilic (e.g., carbonyl oxygens) and electrophilic (e.g., carbonyl carbons) centers to predict reaction sites. doi.org |
| Natural Bond Orbital (NBO) Analysis | Analysis of Charge Delocalization | Quantifying the stability derived from resonance and hyperconjugative interactions within the β-keto lactam system. researcher.life |
Development of High-Throughput Synthesis and Screening Methodologies for Derivatives
To fully exploit the potential of the this compound core, particularly in drug discovery, the ability to rapidly synthesize and screen libraries of derivatives is essential. Future research will focus on adapting this scaffold for high-throughput synthesis (HTS).
Parallel synthesis techniques, where multiple reactions are run simultaneously in well-plates or reaction blocks, are well-suited for this purpose. researchgate.net Starting with the this compound core, diverse functional groups can be introduced. For example, the lactam nitrogen can be alkylated or acylated with a library of electrophiles. The acetyl group can serve as a handle for further reactions, such as forming hydrazones, oximes, or enlisting it in Knoevenagel condensations with a variety of aldehydes.
Diversity-oriented synthesis (DOS) is another powerful strategy. This could involve using multi-component reactions (MCRs) where the piperidinone core is assembled from several building blocks in a single step, allowing for significant structural variation. researchgate.net While challenging, developing a robust MCR that yields the this compound skeleton would be a major breakthrough for generating large libraries. The development of automated synthesis platforms for creating libraries of related lactams has been demonstrated and could be applied here. nih.gov
Integration with Flow Chemistry and Sustainable Synthesis Practices
The principles of green chemistry and modern manufacturing technologies like flow chemistry are becoming increasingly important in chemical synthesis. masterorganicchemistry.com Applying these concepts to the production of this compound is a critical future direction.
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages. google.com These include superior heat and mass transfer, enhanced safety when dealing with hazardous reagents or exothermic reactions, and the potential for straightforward automation and scale-up. acs.org The synthesis of various heterocycles has been successfully translated to flow systems, often with improved yields and reduced reaction times. researchgate.netcdnsciencepub.com Future work would involve developing a robust, multi-step continuous flow synthesis of this compound, potentially integrating in-line purification and analysis steps. organic-chemistry.org
Beyond flow chemistry, other green chemistry principles can be applied. This includes the use of safer, renewable, or biodegradable solvents, the development of catalytic reactions to replace stoichiometric reagents, and designing syntheses with high atom economy to minimize waste. rsc.org For example, replacing traditional metal hydrides in reduction steps with catalytic hydrogenation or transfer hydrogenation would be a significant green improvement. The use of biocatalysts, such as enzymes, for stereoselective transformations represents another frontier for sustainable synthesis. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
